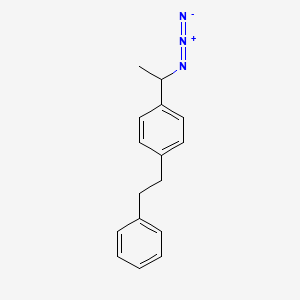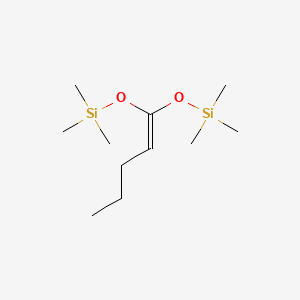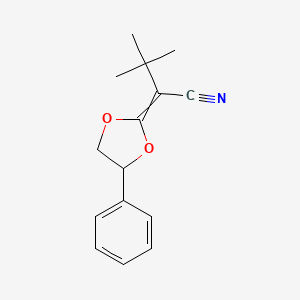
1-(1-Azidoethyl)-4-(2-phenylethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Azidoethyl)-4-(2-phenylethyl)benzene is an organic compound that features both azide and phenylethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Azidoethyl)-4-(2-phenylethyl)benzene typically involves the introduction of the azide group into an appropriate precursor. One common method is the nucleophilic substitution reaction where a halide precursor is treated with sodium azide. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are carried out at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity would be essential. Safety measures are crucial due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions
1-(1-Azidoethyl)-4-(2-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like triphenylphosphine (Staudinger reaction).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
1-(1-Azidoethyl)-4-(2-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Potential use in bioconjugation and labeling due to the reactivity of the azide group.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Used in the production of specialty polymers and materials.
作用機序
The azide group in 1-(1-Azidoethyl)-4-(2-phenylethyl)benzene is highly reactive and can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles. This reactivity is exploited in various applications, including bioconjugation and materials science.
類似化合物との比較
Similar Compounds
2-Phenylethyl azide: Similar structure but lacks the additional azidoethyl group.
Benzyl azide: Contains an azide group attached to a benzyl moiety.
Phenethylamine: Lacks the azide group but has a similar phenylethyl structure.
特性
CAS番号 |
832684-28-3 |
|---|---|
分子式 |
C16H17N3 |
分子量 |
251.33 g/mol |
IUPAC名 |
1-(1-azidoethyl)-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H17N3/c1-13(18-19-17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-13H,7-8H2,1H3 |
InChIキー |
FJOHUGFZBVNYCX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)CCC2=CC=CC=C2)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)




![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)


